molecular formula C19H19ClN2O4 B2750286 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905666-59-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No. B2750286
M. Wt: 374.82
InChI Key: MIFYYHNVAZKQCB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a pyrrolidinone group, and a methoxyphenoxy group . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a pyrrolidinone ring (a five-membered ring with one oxygen and one nitrogen), attached to a 4-chlorophenyl group and a 3-methoxyphenoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrrolidinone ring might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the acetamide and the methoxyphenoxy could make it somewhat soluble in polar solvents .

Scientific Research Applications

Insecticidal Potential

Research has demonstrated that derivatives of phenoxyacetamide, similar in structure to the compound , exhibit insecticidal properties. For instance, novel acrylamide, hydrazone, acrylonitrile, and chalcone derivatives comprising the phenoxyacetamide moiety have been synthesized and tested for their efficacy against the cotton leafworm Spodoptera littoralis. Compounds within this class showed promising results, indicating their potential as insecticidal agents (Rashid et al., 2021).

Anticancer, Anti-inflammatory, and Analgesic Activities

Another study focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and assessed for their activity against various cancer cell lines and for anti-inflammatory and analgesic effects. Some derivatives, particularly those with halogens on the aromatic ring, exhibited notable anticancer and anti-inflammatory activities, suggesting their potential therapeutic applications (Rani et al., 2014).

Antimicrobial and Antibacterial Properties

Several studies have synthesized and characterized derivatives of N-aryl acetamide for their antimicrobial and antibacterial properties. For example, 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were evaluated against various pathogenic microorganisms, showing significant antibacterial and antifungal activities. One such compound, 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, demonstrated effective antimicrobial properties (Debnath & Ganguly, 2015).

Future Directions

The future research directions for this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-3-2-4-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-7-5-13(20)6-8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFYYHNVAZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

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